molecular formula C22H28N2O4 B12664266 N-Methylhumantenirine CAS No. 93914-74-0

N-Methylhumantenirine

Cat. No.: B12664266
CAS No.: 93914-74-0
M. Wt: 384.5 g/mol
InChI Key: ILXSNNTYRNLDCX-WLRTZDKTSA-N
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Description

N-Methylhumantenirine is a synthetic organic compound that belongs to the class of N-methylated amines It is characterized by the presence of a methyl group attached to the nitrogen atom of the humantenirine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylhumantenirine typically involves the N-methylation of humantenirine. One common method is the direct reductive N-methylation of nitro compounds. This process uses inexpensive and readily available nitro compounds as raw materials, which are then subjected to hydrogenation and methylation in a one-pot synthesis . Methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide are commonly used in these reactions .

Industrial Production Methods

Industrial production of this compound often employs catalytic systems to enhance the efficiency of the methylation process. Catalysts such as CuAlOx have been reported to facilitate the selective synthesis of N-methylated amines with high yields . The process is typically carried out under mild conditions, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methylhumantenirine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its amine counterparts.

    Substitution: The methyl group attached to the nitrogen can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, primary and secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methylhumantenirine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to neurotransmission and enzyme inhibition.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of N-Methylhumantenirine involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems by acting on receptors and enzymes involved in neurotransmission. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylhumantenirine stands out due to its unique structure and specific applications in neurological research. Unlike other N-methylated amines, it has shown potential in modulating neurotransmitter systems, making it a valuable compound for studying neurological disorders and developing therapeutic agents.

Properties

CAS No.

93914-74-0

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

(7Z)-7-ethylidene-1',6'-dimethoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

InChI

InChI=1S/C22H28N2O4/c1-5-13-11-23(2)19-10-22(20-9-15(13)16(19)12-28-20)17-7-6-14(26-3)8-18(17)24(27-4)21(22)25/h5-8,15-16,19-20H,9-12H2,1-4H3/b13-5+

InChI Key

ILXSNNTYRNLDCX-WLRTZDKTSA-N

Isomeric SMILES

C/C=C/1\CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC)C

Canonical SMILES

CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC)C

Origin of Product

United States

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